molecular formula C20H20O4S2 B8595905 5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene CAS No. 807627-79-8

5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene

Cat. No. B8595905
Key on ui cas rn: 807627-79-8
M. Wt: 388.5 g/mol
InChI Key: CVIZSRYBTFXZDT-UHFFFAOYSA-N
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Patent
US07960716B2

Procedure details

The reaction system of a mixed solution of 7.76 g (20 mmol) of the obtained 5,6-bis(phenylsulfonyl)-bicyclo[2.2.2]octa-2-ene and 50 ml of anhydrous tetrahydrofuran was purged with a nitrogen gas, and 2.425 (22 mmol) of ethyl isocyanoacetate was added to the system, which was then cooled to 0° C. After dropping potassium t-butoxide (50 ml/1M THF solution) over 2 hours, the solution was stirred for 3 hours. After the reaction was finished, dilute hydrochloric acid was added to the solution. The reaction mixture was then washed in turn with saturated aqueous sodium bicarbonate, distilled water and saturated saline, and dried over anhydrous sodium sulfate. The resulting product was purified using silica gel column chromatography (chloroform) to give ethyl-4,7-dihydro-4,7-ethano-2H-isoindole-1-carboxylate (3.5 g, 16 mmol, yield 80%).
Quantity
7.76 g
Type
reactant
Reaction Step One
[Compound]
Name
2.425
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S([CH:10]2[CH:15](S(C3C=CC=CC=3)(=O)=O)[CH:14]3[CH2:25][CH2:26][CH:11]2[CH:12]=[CH:13]3)(=O)=O)C=CC=CC=1.[N+:27]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])#[C-:28].CC(C)([O-])C.[K+].Cl>O1CCCC1>[CH2:33]([O:32][C:30]([C:29]1[NH:27][CH:28]=[C:15]2[C:10]=1[CH:11]1[CH2:26][CH2:25][CH:14]2[CH:13]=[CH:12]1)=[O:31])[CH3:34] |f:2.3|

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1C2C=CC(C1S(=O)(=O)C1=CC=CC=C1)CC2
Name
2.425
Quantity
22 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the system, which
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was then washed in turn with saturated aqueous sodium bicarbonate
DISTILLATION
Type
DISTILLATION
Details
distilled water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting product was purified

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=C2C3C=CC(C12)CC3
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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